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molecular formula C5H3BrClNO B8765935 3-Bromo-2-chloropyridine 1-oxide

3-Bromo-2-chloropyridine 1-oxide

Cat. No. B8765935
M. Wt: 208.44 g/mol
InChI Key: KBAAEGJNRQFGSP-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

A solution of 3-bromo-2-chloropyridine (50 g, 0.26 mol) and 3-chloroperoxybenzoic acid (70-75% wet with water; 67.3 g, 0.39 mol) in 1,2-dichloroethane (600 mL) was heated under reflux for 7 hours. The reaction was then concentrated under reduced pressure to an approximate volume of 200 mL and purified by chromatography on silica gel (Gradient: 80% to 100% ethyl acetate in heptane, followed by 5% to 10% methanol in ethyl acetate) to yield the title compound as a brown solid. Yield: 32.9 g, 0.158 mol, 61%. LCMS m/z 210.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.09 (dd, J=7.8, 6.9 Hz, 1H), 7.52 (d, J=8.2 Hz, 1H), 8.33 (d, J=6.4 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCCl>[Br:1][C:2]1[C:3]([Cl:8])=[N+:4]([O-:14])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
67.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure to an approximate volume of 200 mL
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (Gradient: 80% to 100% ethyl acetate in heptane, followed by 5% to 10% methanol in ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=[N+](C=CC1)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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